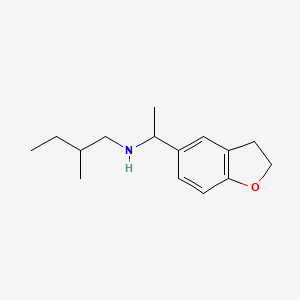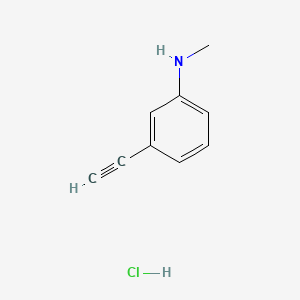
3-ethynyl-N-methylaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethynyl-N-methylaniline hydrochloride is an organic compound with the molecular formula C9H9N·HCl It is a derivative of aniline, where the aniline ring is substituted with an ethynyl group at the third position and a methyl group at the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-N-methylaniline hydrochloride typically involves a multi-step process. One common method starts with the nitration of aniline to form nitroaniline, followed by reduction to produce 3-ethynylaniline. The final step involves the methylation of the amine group to yield 3-ethynyl-N-methylaniline, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as solvent-free ball milling and mechanochemistry are employed to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-ethynyl-N-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine or nitric acid are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Applications De Recherche Scientifique
3-ethynyl-N-methylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-ethynyl-N-methylaniline hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the methyl group on the nitrogen atom can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methylaniline: An aniline derivative with a methyl group on the nitrogen atom.
3-ethynylaniline: An aniline derivative with an ethynyl group at the third position.
N,N-dimethylaniline: An aniline derivative with two methyl groups on the nitrogen atom.
Uniqueness
3-ethynyl-N-methylaniline hydrochloride is unique due to the presence of both an ethynyl group and a methyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
1640107-21-6 |
|---|---|
Formule moléculaire |
C9H10ClN |
Poids moléculaire |
167.63 g/mol |
Nom IUPAC |
3-ethynyl-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C9H9N.ClH/c1-3-8-5-4-6-9(7-8)10-2;/h1,4-7,10H,2H3;1H |
Clé InChI |
HZQSILAWNZAGGO-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=CC(=C1)C#C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-cyanobenzo[b]thiophene-3-sulfonamide](/img/structure/B13536815.png)
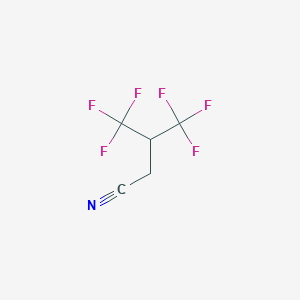
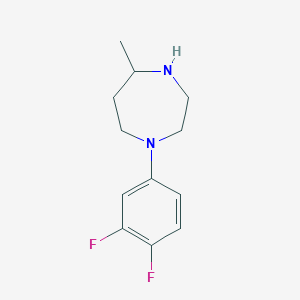

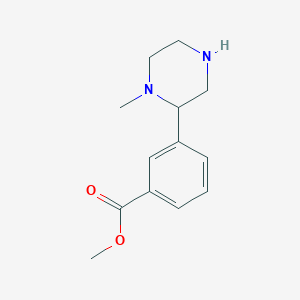
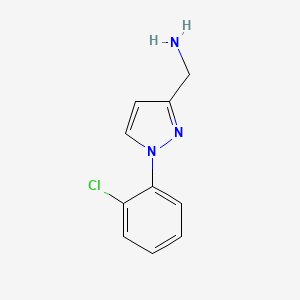




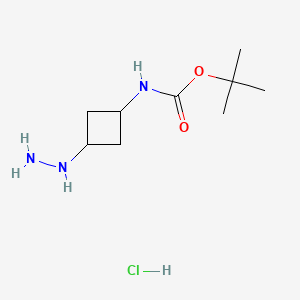
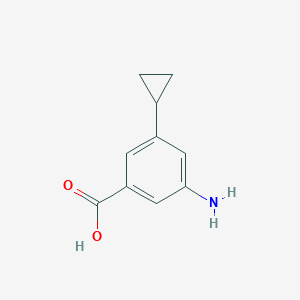
![[3-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B13536896.png)
